3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, which include a biphenyl group, an amide linkage, and a benzofuran core. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential bioactive properties and applications in organic synthesis.
The compound can be sourced from chemical suppliers and is often studied in academic and industrial research settings. Its molecular formula is , and it has a molecular weight of approximately 466.49 g/mol. The InChI key for the compound is .
This compound falls under the category of amides and heterocyclic compounds. Its structure combines elements of both aromatic and aliphatic chemistry, making it relevant for studies in organic synthesis and pharmacology.
The synthesis of 3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step reactions that may include:
The synthesis may require specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and the use of solvents like dimethylformamide or dichloromethane to facilitate reactions. Reaction yields and purity can be optimized through chromatographic techniques post-synthesis.
The molecular structure of 3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide features several functional groups:
The compound's structural data can be represented using various chemical notation systems:
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC
.3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can participate in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide involves interactions at a molecular level with biological targets:
Quantitative data regarding binding affinities or IC50 values would typically be derived from biological assays conducted during pharmacological studies.
The physical properties of 3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide include:
Chemical properties include:
3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several applications:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5